Glycoursodeoxycholic Acid-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H43NO5 |

|---|---|

分子量 |

454.7 g/mol |

IUPAC名 |

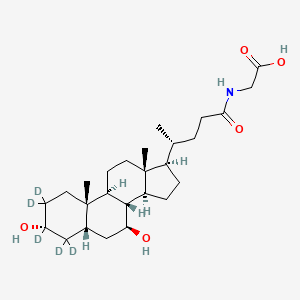

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1/i8D2,12D2,17D |

InChIキー |

GHCZAUBVMUEKKP-PNILFLMYSA-N |

異性体SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)([2H])[2H])O |

正規SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Glycoursodeoxycholic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthesis route for Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a stable isotope-labeled version of Glycoursodeoxycholic Acid. GUDCA is the glycine conjugate of the secondary bile acid, ursodeoxycholic acid (UDCA). Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This guide provides a detailed, plausible synthetic pathway, including experimental protocols and data presentation, based on established chemical transformations of bile acids.

Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into two main stages:

-

Preparation of the Deuterated Precursor, Ursodeoxycholic Acid-d5 (UDCA-d5): This stage focuses on the introduction of five deuterium atoms into the ursodeoxycholic acid scaffold. A plausible and efficient strategy involves the synthesis of a 7-keto intermediate, which allows for deuterium exchange at the α-positions, followed by stereoselective reduction to the desired 7β-hydroxyl group.

-

Conjugation with Glycine: The deuterated ursodeoxycholic acid (UDCA-d5) is then conjugated with glycine at the C-24 carboxylic acid position via an N-acyl amidation reaction to yield the final product, this compound.

The proposed location for the five deuterium atoms is at the C2, C4, and C6 positions, based on the potential for enolization and deuterium exchange alpha to the 3-oxo and 7-oxo intermediates.

Detailed Synthesis Pathway

The proposed multi-step synthesis commences from the readily available chenodeoxycholic acid (CDCA).

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations in bile acid chemistry.

Synthesis of Ursodeoxycholic Acid-d5 (UDCA-d5)

Step 1: Esterification of Chenodeoxycholic Acid (CDCA)

-

Protocol: To a solution of Chenodeoxycholic Acid (1.0 eq) in methanol (10 vol), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl Chenodeoxycholate.

-

Expected Yield: >95%

Step 2: Selective Oxidation of Methyl Chenodeoxycholate

-

Protocol: Methyl Chenodeoxycholate (1.0 eq) is dissolved in a mixture of dichloromethane and water. N-Bromosuccinimide (NBS, 1.1 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give Methyl 3α-hydroxy-7-oxo-5β-cholanoate.

-

Expected Yield: 85-90%

Step 3: Oxidation of the 3-Hydroxyl Group

-

Protocol: To a solution of Methyl 3α-hydroxy-7-oxo-5β-cholanoate (1.0 eq) in acetone at 0 °C, Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred for 1 hour. Isopropanol is added to quench the excess oxidant. The mixture is filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate, washed with water and brine, dried, and concentrated to afford Methyl 3-oxo-7-oxo-5β-cholanoate.

-

Expected Yield: >90%

Step 4: Deuterium Exchange

-

Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate (1.0 eq) is dissolved in a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O). The mixture is stirred at room temperature for 24-48 hours to allow for complete deuterium exchange at the α-positions to both carbonyl groups. The reaction is then neutralized with DCl in D₂O and extracted with ethyl acetate. The organic layer is washed with D₂O, dried, and concentrated to yield Methyl 3-oxo-7-oxo-5β-cholanoate-d5. The extent of deuteration should be monitored by mass spectrometry.

-

Expected Isotopic Purity: >98% d5

Step 5: Stereoselective Reduction

-

Protocol: Methyl 3-oxo-7-oxo-5β-cholanoate-d5 (1.0 eq) is dissolved in methanol. Sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred for 2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and dilute HCl. The organic layer is washed with brine, dried, and concentrated. The resulting mixture of diastereomers is purified by column chromatography to isolate the desired 3α,7β-dihydroxy isomer, Ursodeoxycholic Acid-d5 Methyl Ester.

-

Expected Yield: 60-70% of the desired isomer.

Step 6: Hydrolysis

-

Protocol: Ursodeoxycholic Acid-d5 Methyl Ester (1.0 eq) is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with HCl, and the resulting precipitate is collected by filtration, washed with water, and dried to give Ursodeoxycholic Acid-d5 (UDCA-d5).

-

Expected Yield: >95%

Conjugation of UDCA-d5 with Glycine

Step 7: N-Acyl Amidation

-

Protocol: To a solution of Ursodeoxycholic Acid-d5 (1.0 eq) and Glycine Ethyl Ester hydrochloride (1.2 eq) in anhydrous dichloromethane, is added N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 1.2 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed, and the residue is dissolved in a mixture of methanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours to hydrolyze the ethyl ester. The methanol is evaporated, and the aqueous solution is acidified with HCl. The product is extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification by column chromatography or preparative HPLC affords this compound.

-

Expected Yield: 70-80%

Data Presentation

The following tables summarize the expected analytical data for the key compounds in the synthesis.

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Key Signals (δ ppm) | Expected Mass Spectrum (m/z) |

| Methyl 3-oxo-7-oxo-5β-cholanoate | C₂₅H₃₆O₄ | 400.55 | Absence of hydroxyl protons, presence of methyl ester singlet (~3.67) | [M+H]⁺ 401.26 |

| Ursodeoxycholic Acid-d5 (UDCA-d5) | C₂₄H₃₅D₅O₄ | 397.61 | Absence of signals for protons at C2, C4, and C6 positions, characteristic signals for 3α-H and 7β-H. | [M-H]⁻ 396.32 |

| This compound | C₂₆H₃₈D₅NO₅ | 454.67 | Characteristic signals for glycine moiety, absence of signals for protons at C2, C4, and C6. | [M-H]⁻ 453.35 |

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound. The described pathway utilizes established chemical reactions in steroid chemistry to achieve the desired deuteration and subsequent conjugation with glycine. The detailed protocols and expected data serve as a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis, enabling the synthesis of a critical internal standard for quantitative studies. It is important to note that optimization of reaction conditions and purification procedures may be necessary to achieve the desired yields and purity.

Deuterated Bile Acids: A Technical Guide to Physicochemical Properties and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated bile acids, synthetic analogs of endogenous bile acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in biomedical research and drug development. Their primary application lies in their use as internal standards for highly sensitive and accurate quantification of bile acids in biological matrices using mass spectrometry. This widespread use is predicated on the assumption that their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring similar behavior during sample preparation and analysis. However, subtle differences arising from the kinetic isotope effect can influence these properties. This technical guide provides an in-depth exploration of the core physicochemical properties of deuterated bile acids, details the experimental protocols for their characterization, and visualizes their role in key signaling pathways.

Physicochemical Properties of Deuterated Bile Acids

Acidity (pKa)

The acidity of bile acids, determined by the pKa of their carboxylic acid group, is a critical factor influencing their solubility and physiological function. The pKa of unconjugated bile acids is around 5.0, while conjugation with glycine or taurine lowers the pKa, making them more ionized at physiological pH.[1]

Expected Impact of Deuteration: Deuteration of a carboxylic acid can lead to a slight increase in its pKa value. This is attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which makes the deuterated acid slightly weaker.[2][3] The magnitude of this "deuterium isotope effect" on pKa is generally small, typically in the range of 0.01 to 0.05 pKa units for each deuterium atom in proximity to the carboxylic acid group.[2] For most practical applications in bioanalysis, this minor shift is considered negligible.

Table 1: Acidity of Common Bile Acids and Expected Impact of Deuteration

| Bile Acid | Type | Conjugation | Typical pKa | Expected Change in pKa upon Deuteration |

| Cholic Acid (CA) | Primary | Unconjugated | ~5.0[1] | Slight increase |

| Chenodeoxycholic Acid (CDCA) | Primary | Unconjugated | ~5.0[1] | Slight increase |

| Deoxycholic Acid (DCA) | Secondary | Unconjugated | ~5.0 | Slight increase |

| Lithocholic Acid (LCA) | Secondary | Unconjugated | ~5.0 | Slight increase |

| Glycocholic Acid (GCA) | Primary | Glycine | ~3.9[1] | Slight increase |

| Taurocholic Acid (TCA) | Primary | Taurine | <2[4] | Slight increase |

Critical Micelle Concentration (CMC)

Above a certain concentration, known as the critical micelle concentration (CMC), bile acid molecules self-assemble into micelles. The CMC is a key parameter that dictates their detergent properties and their ability to solubilize lipids. The CMC of bile salts is influenced by their structure, with more hydrophobic bile acids generally having lower CMCs.

Expected Impact of Deuteration: The impact of deuteration on the CMC of surfactants is not extensively documented for bile acids specifically. However, for other surfactants, deuteration of the hydrophobic tail has been shown to slightly decrease the CMC. This is thought to be due to the slightly smaller van der Waals volume of a C-D bond compared to a C-H bond, which could lead to more favorable packing in the micelle core. The effect is generally small and may be difficult to measure experimentally for bile acids.

Table 2: Critical Micelle Concentration (CMC) of Common Bile Salts and Expected Impact of Deuteration

| Bile Salt | Typical CMC (mM in 0.15 M NaCl) | Expected Change in CMC upon Deuteration |

| Sodium Cholate | 9-15 | Slight decrease |

| Sodium Chenodeoxycholate | 4-8 | Slight decrease |

| Sodium Deoxycholate | 2-6 | Slight decrease |

| Sodium Glycocholate | 7-13 | Slight decrease |

| Sodium Taurocholate | 3-5 | Slight decrease |

Solubility

The aqueous solubility of bile acids is highly dependent on their protonation state (and thus the pH of the solution) and their structure. Unconjugated bile acids are poorly soluble at acidic pH, while their conjugated counterparts are more water-soluble.

Expected Impact of Deuteration: The effect of deuteration on the solubility of organic compounds is generally small and can be complex, depending on the solvent and the position of deuteration.[5] For deuterated bile acids, any change in solubility is expected to be minimal and unlikely to significantly impact their use in most applications.

Table 3: Aqueous Solubility of Common Bile Acids and Expected Impact of Deuteration

| Bile Acid | Solubility in Water (at pH below pKa) | Expected Change in Solubility upon Deuteration |

| Cholic Acid | Low | Minimal |

| Chenodeoxycholic Acid | Very Low | Minimal |

| Deoxycholic Acid | Very Low | Minimal |

| Lithocholic Acid | Extremely Low | Minimal |

| Glycocholic Acid | Moderate | Minimal |

| Taurocholic Acid | High | Minimal |

Hydrophobicity

The hydrophobicity of bile acids is a key determinant of their biological activity, including their ability to emulsify fats, interact with cell membranes, and activate signaling receptors.[6][7] Hydrophobicity is often experimentally assessed by reversed-phase high-performance liquid chromatography (RP-HPLC), where more hydrophobic compounds have longer retention times.

Expected Impact of Deuteration: Deuterated compounds often exhibit slightly shorter retention times in RP-HPLC compared to their non-deuterated analogs.[8][9] This suggests that deuterated compounds are slightly less hydrophobic. The C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.[10] This "deuterium isotope effect" on retention time is a well-documented phenomenon in chromatography.[8]

Table 4: Relative Hydrophobicity of Common Bile Acids and Expected Impact of Deuteration

| Bile Acid | Relative Hydrophobicity | Expected Change in RP-HPLC Retention Time upon Deuteration |

| Lithocholic Acid | Most Hydrophobic | Slight decrease |

| Deoxycholic Acid | Slight decrease | |

| Chenodeoxycholic Acid | Slight decrease | |

| Cholic Acid | Least Hydrophobic | Slight decrease |

Experimental Protocols

Accurate characterization of deuterated bile acids requires robust and validated experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis and Purification of Deuterated Bile Acids

General Protocol for Base-Catalyzed Deuteration of a Bile Acid with a Ketone Group (e.g., a precursor to a specific deuterated bile acid):

-

Preparation: Dissolve the bile acid precursor containing a ketone in a deuterated solvent such as methanol-d4.[11]

-

Reaction Initiation: Add a catalytic amount of a strong base, for example, sodium methoxide.[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the deuteration reaction should be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Quenching: Upon completion of the reaction, neutralize the base by adding a deuterated acid, such as DCl in D₂O, at a low temperature to prevent reverse exchange.[11]

-

Extraction: Extract the deuterated product using a water-immiscible organic solvent. The organic layer should be washed with deuterated water (D₂O) to remove any residual base and salts.[11]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the solution, and then concentrate the solvent under reduced pressure.[11]

-

Purification: Purify the crude deuterated bile acid using flash column chromatography on silica gel.[7][11] The appropriate solvent system for elution should be determined beforehand using TLC.

-

Analysis: Characterize the purified product to confirm its structure and determine the extent and location of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[7]

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Deuterated bile acids are most commonly used as internal standards in LC-MS/MS methods for the quantification of endogenous bile acids.

Protocol for Plasma Bile Acid Quantification:

-

Sample Preparation:

-

To a 250 µL aliquot of human EDTA plasma, add 900 µL of acetonitrile containing a known concentration of the deuterated bile acid internal standards.[12]

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a 50:50 solution of methanol and water.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject a 10 µL aliquot of the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.[12] Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the different bile acid species.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The analysis is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard are monitored.[6][13]

-

-

Quantification:

-

The concentration of each endogenous bile acid is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of non-deuterated bile acid standards and a constant concentration of the deuterated internal standards.

-

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of deuterated bile acids and determining the specific sites and extent of deuterium incorporation.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of the purified deuterated bile acid in a suitable deuterated solvent (e.g., methanol-d4, chloroform-d, or DMSO-d6) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton (¹H) NMR spectrum. The absence or significant reduction in the intensity of signals at specific chemical shifts, compared to the spectrum of the non-deuterated analog, confirms the positions of deuterium substitution.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 (¹³C) NMR spectrum. The signals of carbon atoms directly bonded to deuterium will appear as multiplets (due to C-D coupling) and may be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.

-

2D NMR Spectroscopy: For complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the precise locations of deuterium labeling.[1][14]

Signaling Pathways of Bile Acids

Bile acids are not only digestive aids but also important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism. They exert these effects primarily through the activation of nuclear receptors, most notably the Farnesoid X Receptor (FXR), and G-protein coupled receptors like the Takeda G-protein-coupled receptor 5 (TGR5).[15][16][17] Deuterated bile acids are expected to interact with these receptors in a manner identical to their non-deuterated counterparts, making them valuable tools for studying these pathways.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that is highly expressed in the liver and intestine. It acts as a sensor for bile acids and plays a central role in maintaining bile acid homeostasis.

Caption: FXR signaling pathway in the enterohepatic circulation.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by bile acids, particularly secondary bile acids. It is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.

Caption: TGR5 signaling pathway in intestinal L-cells.

Experimental Workflow for Bile Acid Analysis

The following diagram illustrates a typical workflow for the analysis of bile acids in a biological sample using deuterated internal standards.

Caption: General workflow for quantitative bile acid analysis.

Conclusion

Deuterated bile acids are invaluable tools for researchers in the fields of metabolomics, drug metabolism, and clinical diagnostics. While their physicochemical properties are very similar to their endogenous counterparts, subtle differences due to deuterium isotope effects do exist. Understanding these potential differences in pKa, CMC, solubility, and hydrophobicity is crucial for the accurate interpretation of experimental data. The detailed experimental protocols provided in this guide offer a framework for the synthesis, purification, and analysis of these important molecules. Furthermore, the visualization of their roles in key signaling pathways highlights their utility in elucidating the complex biology of bile acids in health and disease. As research in this area continues, a more comprehensive understanding of the nuanced effects of deuteration on the physicochemical and biological properties of bile acids will undoubtedly emerge.

References

- 1. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 6. LC-MS/MS Analysis of Bile Acids | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Bile Acids Kit for LC-MS [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]

- 17. Bile acids and their signaling pathways: eclectic regulators of diverse cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycoursodeoxycholic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated form of the endogenous bile acid Glycoursodeoxycholic Acid (GUDCA). This document details its chemical properties, primary applications, and the methodologies for its analysis. Furthermore, it elucidates the key signaling pathways influenced by its non-labeled counterpart, GUDCA, which is crucial for understanding the biological context in which GUDCA-d5 is utilized.

Core Characterization

This compound is a stable, non-radioactive, isotopically labeled form of Glycoursodeoxycholic Acid. The incorporation of five deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification of GUDCA.[1] This is its primary application in research and drug development, enabling accurate and precise measurement of GUDCA levels in various biological matrices.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, alongside those of its non-labeled analog for comparison.

| Property | This compound | Glycoursodeoxycholic Acid |

| Synonyms | GUDCA-d5, Ursodeoxycholylglycine-d5 | GUDCA, Ursodeoxycholylglycine |

| Molecular Formula | C₂₆H₃₈D₅NO₅ | C₂₆H₄₃NO₅ |

| Molecular Weight | 454.65 g/mol [1] | 449.6 g/mol [2] |

| CAS Number | Not specified | 64480-66-6[2] |

| Physical Description | Solid | Solid[2] |

| Solubility | Soluble in methanol and DMSO | Soluble in methanol and DMSO, poorly soluble in water (0.00135 mg/mL)[2] |

| Storage Conditions | -20°C | -20°C |

Synthesis Overview

While detailed, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, the general approach involves the introduction of deuterium atoms into the Glycoursodeoxycholic Acid molecule or its precursors. Common methods for deuterium labeling of steroids and bile acids include:

-

Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst (e.g., Palladium, Platinum) in the presence of deuterium gas (D₂) or a deuterium-donating solvent (e.g., D₂O) to exchange hydrogen atoms for deuterium atoms at specific positions on the molecule.

-

Reduction with Deuterated Reagents: Ketone functionalities on the steroid backbone or its synthetic intermediates can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific hydroxyl-bearing carbons.

-

Clemmensen Reduction in Deuterated Solvents: The Clemmensen reduction of a ketone in a deuterated solvent can also be employed to introduce deuterium atoms.[3]

The synthesis of the glycine conjugate would typically follow the deuterium labeling of the ursodeoxycholic acid backbone. The purity and isotopic enrichment of the final product are critical and are confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

This compound is predominantly used as an internal standard in quantitative bioanalysis. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Glycoursodeoxycholic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of GUDCA in serum or plasma using GUDCA-d5 as an internal standard.

2.1.1. Materials and Reagents

-

This compound (internal standard)

-

Glycoursodeoxycholic Acid (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human serum or plasma (blank and study samples)

2.1.2. Sample Preparation (Protein Precipitation)

-

Thaw all serum/plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma.

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected GUDCA levels).

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and centrifuge to pellet any remaining particulates.

-

Transfer the final solution to an LC-MS vial for analysis.[4]

2.1.3. LC-MS/MS Instrumentation and Conditions

The following table provides typical LC-MS/MS parameters for the analysis of GUDCA and GUDCA-d5. These parameters may require optimization for specific instrumentation.

| Parameter | Typical Conditions |

| LC System | Agilent 1290 UPLC or equivalent |

| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 150 mm, 2.7 µm[5] |

| Column Temperature | 40°C[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[6] |

| Mobile Phase B | Acetonitrile/Methanol (2:1, v/v) with 0.1% Formic Acid[6] |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is typically used to achieve separation from other bile acids and matrix components.[6] |

| Mass Spectrometer | AB Sciex Qtrap 5500 or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6] |

| Ion Spray Voltage | -4500 V[6] |

| Source Temperature | 450°C[6] |

| MRM Transitions | GUDCA: 448.2 > 74; GUDCA-d5: 453.3 > 74 |

Signaling Pathways and Biological Activities of Glycoursodeoxycholic Acid

Understanding the biological roles of the non-labeled GUDCA is essential for interpreting data where GUDCA-d5 is used as a tracer or internal standard. GUDCA is a biologically active molecule with anti-inflammatory, neuroprotective, and metabolic regulatory properties.[7][8] These effects are primarily mediated through its interaction with the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

GUDCA as a Farnesoid X Receptor (FXR) Antagonist

GUDCA has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[9][10] By inhibiting FXR signaling, particularly in the intestine, GUDCA can modulate various metabolic pathways.

Caption: GUDCA as an antagonist of the FXR signaling pathway.

Mechanism of Action: In the canonical pathway, bile acids activate FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements in the DNA, regulating the transcription of target genes such as Fibroblast Growth Factor 19 (FGF19) and Small Heterodimer Partner (SHP), which in turn suppress bile acid synthesis. GUDCA, by acting as an FXR antagonist, prevents this activation, leading to an increase in bile acid synthesis and alterations in lipid and glucose metabolism.[9][10]

GUDCA and Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

GUDCA is also known to interact with TGR5, a G-protein-coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and immune cells.[11][12] Activation of TGR5 is associated with increased energy expenditure and the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.

References

- 1. scbt.com [scbt.com]

- 2. Glycoursodeoxycholic acid | C26H43NO5 | CID 12310288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of potential C27-intermediates in bile acid biosynthesis and their deuterium-labeled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celastrol-regulated gut microbiota and bile acid metabolism alleviate hepatocellular carcinoma proliferation by regulating the interaction between FXR and RXRα in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are TGR5 agonists and how do they work? [synapse.patsnap.com]

- 12. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Glycoursodeoxycholic Acid-d5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Glycoursodeoxycholic Acid-d5 (GUDCA-d5), a deuterated internal standard crucial for the accurate quantification of Glycoursodeoxycholic Acid (GUDCA).

This document details the typical specifications found in a Certificate of Analysis, outlines key experimental protocols for its use and characterization, and visualizes its relevant biological signaling pathway and analytical workflow.

Certificate of Analysis: Representative Data

The following table summarizes the typical data presented in a Certificate of Analysis for this compound. These values are representative and may vary between batches and suppliers.

| Test | Specification | Result |

| Identity | ||

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Purity | ||

| Chromatographic Purity (HPLC/UPLC) | ≥98% | 99.5% |

| Isotopic Purity | ||

| Isotopic Enrichment | ≥95% (d5) | 99.0% |

| Physical Properties | ||

| Appearance | White to Off-White Solid | White Solid |

| Molecular Formula | C₂₆H₃₈D₅NO₅ | C₂₆H₃₈D₅NO₅ |

| Molecular Weight | 454.65 g/mol | 454.65 g/mol |

| Solubility | ||

| Solubility in Methanol | Soluble | Soluble |

| Solubility in DMSO | Soluble | Soluble |

| Residual Solvents | ||

| Methanol | ≤3000 ppm | <100 ppm |

| Storage Conditions | ||

| Recommended Storage | -20°C | As recommended |

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Sample Preparation: Dissolve 1-5 mg of GUDCA-d5 in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The absence or significant reduction of proton signals at the deuterated positions compared to the non-labeled GUDCA standard confirms the isotopic labeling. Two-dimensional NMR techniques like COSY and HSQC can be used for complete signal assignment.[1][2][3][4]

-

Data Analysis: Compare the acquired spectra with the known spectra of GUDCA to verify the steroidal backbone and the glycine conjugate structure. The integration of the remaining proton signals relative to a known internal standard can provide an estimate of purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Objective: To develop a robust method for the quantification of GUDCA in biological matrices using GUDCA-d5 as an internal standard.[5][6][7][8][9]

Methodology:

-

Sample Preparation (Plasma/Serum):

-

To 100 µL of the sample, add a known concentration of GUDCA-d5 internal standard solution.

-

Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.[7]

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution with water and acetonitrile/methanol, both containing a modifier like formic acid or ammonium acetate, is typical.[5][10]

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.[5]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry Conditions:

-

Quantification: Construct a calibration curve by plotting the peak area ratio of GUDCA to GUDCA-d5 against the concentration of GUDCA standards. The concentration of GUDCA in the unknown samples is then determined from this curve.

Visualizations

The following diagrams illustrate the analytical workflow and a key signaling pathway involving GUDCA.

Caption: A typical experimental workflow for the quantification of GUDCA using GUDCA-d5.

References

- 1. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of metabolites in human hepatic bile using 800 MHz 1H NMR spectroscopy , HPLC-NMR/MS and UPLC-MS - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from 1H-NMR Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nssresearchjournal.com [nssresearchjournal.com]

- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 9. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Stability of Glycoursodeoxycholic Acid-d5 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in solution. Due to the limited availability of specific stability data for the deuterated form, this document extrapolates information from studies on the non-deuterated parent compound, Glycoursodeoxycholic Acid (GUDCA), and its precursor, Ursodeoxycholic Acid (UDCA). The deuterated label on GUDCA-d5 is not expected to significantly alter its chemical stability under common laboratory conditions.

Overview of this compound Stability

This compound is a stable, labeled metabolite of Ursodeoxycholic Acid, used as an internal standard in quantitative analyses such as LC-MS.[1] The stability of GUDCA-d5 in solution is critical for ensuring the accuracy and reproducibility of experimental results. The primary degradation pathway for glycine-conjugated bile acids like GUDCA is the hydrolysis of the amide bond, yielding the unconjugated bile acid and glycine. Oxidation of the steroid nucleus is another potential degradation route.

General Storage Recommendations

Proper storage is paramount to maintaining the integrity of GUDCA-d5. Both solid form and stock solutions require specific conditions to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid | -20°C | ≥ 4 years[2] | Protect from light and moisture.[2] |

| Stock Solution in DMSO | -20°C | 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| Stock Solution in DMSO | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |

Forced Degradation Studies of Related Compounds

Table 2: Summary of Forced Degradation Studies on Ursodeoxycholic Acid (UDCA) [4]

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 3 hours | Degradation observed |

| Alkaline Hydrolysis | 0.1 N NaOH at room temperature for 1 hour | Degradation observed |

| Oxidation | 30% H₂O₂ at 60°C for 3 hours | Degradation observed |

| Thermal Degradation | 80°C for 48 hours | Degradation observed |

| Photolytic Degradation | UV light at 254 nm and 366 nm | Stable |

These findings suggest that the primary points of instability for the UDCA molecule, and likely by extension GUDCA-d5, are the amide bond (susceptible to hydrolysis) and the steroid nucleus (susceptible to oxidation and thermal stress).

Predicted Degradation Pathway

The most probable degradation pathway for this compound in solution, particularly under hydrolytic (acidic or basic) conditions, is the cleavage of the amide bond linking the ursodeoxycholic acid moiety to the glycine-d5 moiety.

Figure 1: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the parent compound and the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Preparation of Solutions for Stability Testing

The solubility of GUDCA is a key factor in preparing solutions for stability studies.

Table 3: Solubility of Glycoursodeoxycholic Acid

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL[2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2] |

| Ethanol | 1 mg/mL[2] |

For a stability study, GUDCA-d5 should be dissolved in a suitable solvent system (e.g., a mixture of organic solvent and aqueous buffer) at a known concentration.

Stability-Indicating HPLC-UV Method (Adapted from UDCA Method)[4]

This protocol is adapted from a validated stability-indicating method for UDCA and would be a suitable starting point for GUDCA-d5.

-

Chromatographic System:

-

Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of methanol, water, and phosphoric acid (77:23:0.6 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detector: Refractive Index (RI) or UV (at a low wavelength like 200-210 nm, as bile acids have poor chromophores)

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Sample Preparation:

-

Prepare a stock solution of GUDCA-d5 in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 150 µg/mL).

-

For forced degradation studies, subject the stock solution to stress conditions (as described in Table 2), neutralize if necessary, and then dilute with the mobile phase.

-

LC-MS/MS Method for Enhanced Specificity and Sensitivity

For more definitive identification and quantification of GUDCA-d5 and its degradation products, an LC-MS/MS method is recommended.

-

Chromatographic System:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Monitoring: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

GUDCA-d5 transition: Precursor ion (m/z) -> Product ion (m/z)

-

UDCA (degradation product) transition: Precursor ion (m/z) -> Product ion (m/z)

-

-

Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of GUDCA-d5 in solution.

Figure 2: General workflow for a solution stability study of this compound.

Conclusion

While specific stability data for this compound in various solutions is limited, information from its parent compounds, GUDCA and UDCA, provides a solid foundation for its handling and use in research. It is stable when stored as a solid at -20°C, and stock solutions in DMSO are stable for at least a month at -20°C and longer at -80°C. Hydrolysis of the amide bond is the most likely degradation pathway, especially under acidic or basic conditions. For rigorous quantitative studies, it is recommended to prepare fresh solutions and to verify the concentration and purity if solutions are stored for extended periods. The provided experimental protocols can serve as a starting point for developing and validating a stability-indicating method for GUDCA-d5 to ensure the integrity of experimental data.

References

The Role of Glycoursodeoxycholic Acid-d5 in Advancing Bile Acid Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has emerged as a significant signaling molecule in the intricate landscape of bile acid metabolism. Its involvement in metabolic regulation, particularly its effects on glucose homeostasis, lipid metabolism, and inflammation, has garnered considerable interest within the scientific community. Stable isotope-labeled internal standards are indispensable for the accurate quantification of endogenous metabolites by mass spectrometry. This technical guide focuses on the pivotal role of Glycoursodeoxycholic Acid-d5 (GUDCA-d5) in bile acid research, providing an in-depth overview of its application, relevant experimental protocols, and the signaling pathways it helps to elucidate. GUDCA-d5, as a deuterated analog of GUDCA, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of GUDCA in various biological matrices.

The Significance of GUDCA in Metabolic Research

Recent studies have highlighted the therapeutic potential of GUDCA in ameliorating metabolic disorders. It has been shown to improve glucose tolerance, reduce insulin resistance, and modulate gut microbiota composition.[1][2] A key mechanism of GUDCA's action is its role as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[3][4] By inhibiting intestinal FXR signaling, GUDCA can influence the expression of downstream target genes, leading to systemic metabolic benefits.[3][5] Furthermore, GUDCA has been suggested to interact with the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), another important player in bile acid signaling that regulates energy expenditure and glucose homeostasis.[2][6]

Quantitative Data on the Effects of GUDCA Treatment

The following tables summarize quantitative data from preclinical studies investigating the effects of GUDCA administration in mouse models of metabolic disease. These data underscore the significant impact of GUDCA on various metabolic parameters and gene expression.

Table 1: Effects of GUDCA on Systemic Metabolism in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control (HFD) | GUDCA (HFD) | Dosage and Duration | Reference |

| Fasting Blood Glucose | ↓ | 50 mg/kg/day for 4 weeks | [5] | |

| Glucose Tolerance (AUC) | ↓ | 50 mg/kg/day for 4 weeks | [5] | |

| Insulin Resistance (HOMA-IR) | ↓ | 50 mg/kg/day for 4 weeks | [5] | |

| Body Weight Gain | Attenuated | 50 mg/kg/day for 4 weeks | [5] | |

| Serum GLP-1 Levels | ↑ | 50 mg/kg/day for 1 week | [5] |

Note: "↓" indicates a statistically significant decrease, and "↑" indicates a statistically significant increase compared to the control group.

Table 2: Effects of GUDCA on Intestinal FXR Target Gene Expression in HFD-Fed Mice

| Gene | Control (HFD) | GUDCA (HFD) | Dosage and Duration | Reference |

| Shp (Small heterodimer partner) | ↓ | 10 mg/kg/day for 1 week | [5] | |

| Fgf15 (Fibroblast growth factor 15) | ↓ | 10 mg/kg/day for 1 week | [5] |

Note: "↓" indicates a statistically significant decrease in relative mRNA abundance compared to the control group.

Table 3: Effects of GUDCA on Metabolic Parameters in db/db Mice

| Parameter | Vehicle (db/db) | GUDCA (db/db) | Dosage and Duration | Reference |

| Fasting Blood Glucose | ↓ | 100 mg/kg/day for 8 weeks | [2] | |

| Glucose Tolerance (OGTT, AUC) | ↓ | 100 mg/kg/day for 8 weeks | [2] | |

| Insulin Tolerance (ITT, AUC) | ↓ | 100 mg/kg/day for 8 weeks | [2] | |

| Serum TC (Total Cholesterol) | ↓ | 100 mg/kg/day for 8 weeks | [2] | |

| Serum TG (Triglycerides) | ↓ | 100 mg/kg/day for 8 weeks | [2] |

Note: "↓" indicates a statistically significant decrease compared to the vehicle-treated db/db group.

Experimental Protocols

The accurate assessment of GUDCA's biological effects relies on robust experimental designs and precise analytical methods. The use of GUDCA-d5 as an internal standard is critical for the reliable quantification of GUDCA in biological samples.

In Vivo GUDCA Administration in a Mouse Model of Diet-Induced Obesity

This protocol describes a typical experiment to evaluate the therapeutic effects of GUDCA in mice fed a high-fat diet.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet-Induced Obesity: Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.

-

GUDCA Administration:

-

After the induction of obesity, HFD-fed mice are randomly assigned to a vehicle control group or a GUDCA treatment group.

-

GUDCA is dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of 2% dimethylsulfoxide, 48% polyethylene glycol 400, and 50% H₂O.[1]

-

GUDCA is administered daily by oral gavage at a dosage ranging from 10 mg/kg to 100 mg/kg body weight for a period of 1 to 8 weeks.[2][5] The vehicle is administered to the control group.

-

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose metabolism and insulin sensitivity.

-

Body Weight and Food Intake: Monitored regularly throughout the study.

-

Blood and Tissue Collection: At the end of the treatment period, mice are euthanized, and blood, liver, and intestinal tissue samples are collected for further analysis.

-

-

Sample Preparation for Bile Acid Analysis:

-

Serum, liver homogenates, or intestinal contents are collected.

-

A known amount of an internal standard mixture containing GUDCA-d5 is added to each sample.

-

Proteins are precipitated using a solvent like ice-cold methanol or acetonitrile.[7][8][9]

-

The samples are vortexed and centrifuged to pellet the precipitated proteins.

-

The supernatant containing the bile acids is transferred to a new tube and may be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.[9]

-

Quantification of GUDCA using LC-MS/MS with GUDCA-d5 Internal Standard

This protocol outlines the key steps for the quantitative analysis of GUDCA in biological samples.

-

Internal Standard Preparation:

-

A stock solution of GUDCA-d5 is prepared in methanol.

-

An internal standard (IS) working solution is prepared by diluting the stock solution to a final concentration typically in the range of 10 µM.[8] This working solution is added to all samples, calibration standards, and quality controls.

-

-

Chromatographic Separation:

-

A reverse-phase C18 column is commonly used for the separation of bile acids.[7][8]

-

The mobile phases typically consist of water with an additive like formic acid or ammonium acetate (Mobile Phase A) and an organic solvent mixture such as methanol/acetonitrile (Mobile Phase B).[7][8]

-

A gradient elution is employed to achieve optimal separation of the various bile acid species.

-

-

Mass Spectrometry Detection:

-

Quantification:

-

A calibration curve is generated by plotting the peak area ratio of GUDCA to GUDCA-d5 against a series of known concentrations of GUDCA standards.

-

The concentration of GUDCA in the biological samples is then determined by interpolating their peak area ratios from the calibration curve. The use of GUDCA-d5 corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways of GUDCA and a typical experimental workflow for its investigation.

Caption: GUDCA signaling pathways in metabolic regulation.

Caption: Experimental workflow for GUDCA research.

Conclusion

This compound is an essential tool for researchers investigating the complex roles of GUDCA in bile acid metabolism and its impact on metabolic diseases. Its use as an internal standard in LC-MS/MS applications ensures the generation of high-quality, reliable quantitative data, which is fundamental for understanding the mechanisms of action of GUDCA and for exploring its therapeutic potential. The detailed protocols and summarized data presented in this guide are intended to support scientists and drug development professionals in designing and executing robust studies in this exciting and rapidly advancing field. The continued investigation into the signaling pathways and metabolic effects of GUDCA, facilitated by precise analytical tools like GUDCA-d5, holds significant promise for the development of novel therapies for metabolic disorders.

References

- 1. Glycoursodeoxycholic Acid Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycoursodeoxycholic acid regulates bile acids level and alters gut microbiota and glycolipid metabolism to attenuate diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Celastrol-regulated gut microbiota and bile acid metabolism alleviate hepatocellular carcinoma proliferation by regulating the interaction between FXR and RXRα in vivo and in vitro [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

The Use of Glycoursodeoxycholic Acid-d5 as a Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), has garnered significant attention in metabolic research. Its roles in regulating glucose and lipid metabolism, modulating gut microbiota, and exerting cytoprotective effects make it a molecule of interest for understanding and potentially treating metabolic diseases. The use of stable isotope-labeled tracers, such as Glycoursodeoxycholic Acid-d5 (GUDCA-d5), is a powerful technique to investigate the pharmacokinetics, metabolic fate, and dynamics of GUDCA in vivo. This technical guide provides a comprehensive overview of the application of GUDCA-d5 as a tracer, detailing experimental protocols, data interpretation, and the underlying signaling pathways.

Stable isotope tracing offers a significant advantage over traditional methods by allowing for the differentiation of the exogenously administered tracer from the endogenous pool of the compound. This enables precise measurement of kinetic parameters and metabolic fluxes, providing a dynamic view of biological processes. GUDCA-d5, with five deuterium atoms, serves as an excellent tracer due to its chemical identity to the unlabeled GUDCA, while being distinguishable by mass spectrometry.

Core Applications of GUDCA-d5 as a Tracer

The primary application of GUDCA-d5 in a research and drug development setting is as an internal standard for the accurate quantification of endogenous GUDCA in biological matrices. However, its utility extends to its use as a tracer to elucidate the pharmacokinetics and metabolism of GUDCA itself.

Pharmacokinetic Analysis

By administering a known amount of GUDCA-d5 and subsequently measuring its concentration in plasma or other tissues over time, key pharmacokinetic parameters can be determined. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of GUDCA. While specific pharmacokinetic data for GUDCA-d5 as a tracer is not extensively published, the principles of such studies are well-established. A pharmacokinetic study of orally administered UDCA in healthy volunteers provides insight into the expected behavior of its metabolites, including GUDCA.[1]

Table 1: Representative Pharmacokinetic Parameters from a Study of UDCA Administration (Illustrative)

| Parameter | Value | Unit |

| Tmax (GUDCA) | 1.5 | hours |

| Cmax (GUDCA) | 1854.3 | ng/mL |

| AUC₀-t (GUDCA) | 8763.2 | ng·h/mL |

| t½ (GUDCA) | 3.7 | hours |

Note: This table is illustrative and based on the analysis of GUDCA following administration of its precursor, UDCA. A dedicated tracer study with GUDCA-d5 would be required to determine its precise pharmacokinetic profile.

Bile Acid Pool Size and Turnover

Stable isotope dilution techniques using deuterated bile acids are employed to measure the total pool size and turnover rate of specific bile acids in the enterohepatic circulation. By administering a single dose of GUDCA-d5 and measuring its dilution in the bile acid pool over time, researchers can calculate the total amount of GUDCA in the body and the rate at which it is synthesized and eliminated.

Metabolic Fate and Gut Microbiota Interactions

GUDCA-d5 can be used to trace the metabolic transformations of GUDCA within the body. This includes investigating its deconjugation and further metabolism by the gut microbiota. By analyzing the appearance of deuterated metabolites in feces and urine, the specific metabolic pathways and the influence of different gut microbial compositions can be studied.

Experimental Protocols

The successful use of GUDCA-d5 as a tracer relies on robust and validated analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

The extraction of GUDCA and its deuterated analog from biological matrices is a critical step to remove interfering substances.

1. Protein Precipitation (for Plasma/Serum):

-

To a 100 µL plasma or serum sample, add 400 µL of ice-cold acetonitrile or methanol containing the GUDCA-d5 internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.[1][2]

2. Solid-Phase Extraction (SPE) (for complex matrices):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample (e.g., diluted bile or homogenized tissue) onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the bile acids with methanol or another suitable organic solvent.

-

Evaporate the eluate and reconstitute for analysis.

LC-MS/MS Analysis

The quantification of GUDCA and GUDCA-d5 is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Table 2: LC-MS/MS Parameters for GUDCA and GUDCA-d5 Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |

| Mobile Phase A | Water with 2 mM ammonium acetate[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.5 mL/min[1] |

| Gradient | A suitable gradient to separate GUDCA from other bile acids. |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (GUDCA) | m/z 448.3 → 74.0[1] |

| MRM Transition (GUDCA-d5) | m/z 453.3 → 74.0[1] |

| Collision Energy | Optimized for the specific instrument. |

| Dwell Time | Optimized for the number of analytes. |

Data Presentation and Interpretation

In a tracer study, the concentration of both the tracer (GUDCA-d5) and the endogenous compound (GUDCA) are measured over time. From these concentration-time profiles, various kinetic parameters can be calculated using pharmacokinetic modeling software.

Table 3: Key Kinetic Parameters Derived from a GUDCA-d5 Tracer Study (Hypothetical Data)

| Parameter | Description |

| Cmax | Maximum observed plasma concentration of the tracer. |

| Tmax | Time to reach Cmax. |

| AUC (Area Under the Curve) | Total exposure to the tracer over time. |

| t½ (Half-life) | Time required for the tracer concentration to decrease by half. |

| CL (Clearance) | Volume of plasma cleared of the tracer per unit time. |

| Vd (Volume of Distribution) | Apparent volume into which the tracer distributes. |

| Fractional Turnover Rate | The fraction of the bile acid pool that is replaced per unit time. |

| Pool Size | The total amount of the bile acid in the body. |

Visualizing Workflows and Pathways

Experimental and Logical Workflows

Caption: Experimental workflow for a GUDCA-d5 tracer study.

Caption: Logical framework of a GUDCA-d5 tracer study.

Signaling Pathways Involving GUDCA

GUDCA is recognized as an important signaling molecule, primarily through its interaction with the farnesoid X receptor (FXR). Evidence strongly suggests that GUDCA acts as an antagonist of intestinal FXR.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celastrol-regulated gut microbiota and bile acid metabolism alleviate hepatocellular carcinoma proliferation by regulating the interaction between FXR and RXRα in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Properties of Non-deuterated Glycoursodeoxycholic Acid (GUDCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoursodeoxycholic acid (GUDCA), a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid (UDCA), is emerging as a significant bioactive molecule with multifaceted therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the core biological properties of non-deuterated GUDCA, with a focus on its mechanisms of action in metabolic and cardiovascular diseases. We delve into its role in mitigating endoplasmic reticulum (ER) stress, inhibiting apoptosis, and modulating key signaling pathways. This document summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for reproducing key findings, and provides visual representations of the underlying molecular pathways to support further research and development efforts.

Introduction

Glycoursodeoxycholic acid is a naturally occurring bile acid formed through the conjugation of ursodeoxycholic acid with glycine.[1] It exhibits significant antioxidant, anti-inflammatory, and cytoprotective properties.[1] Recent research has highlighted its potential in addressing a range of metabolic disorders, including insulin resistance, hepatic steatosis, and atherosclerosis, by influencing critical cellular processes and signaling cascades.[3][4][5] This guide serves as a technical resource for professionals in the field, offering an in-depth look at the experimental evidence and methodologies that underpin our current understanding of GUDCA's biological functions.

Core Biological Properties and Mechanisms of Action

GUDCA's therapeutic effects are largely attributed to its ability to counteract cellular stress and modulate specific signaling pathways.

Inhibition of Endoplasmic Reticulum (ER) Stress

A primary mechanism of GUDCA's action is the alleviation of endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of numerous metabolic diseases.[5] In vitro studies have shown that GUDCA can reduce the expression of key ER stress markers, such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), in response to lipotoxic insults like palmitic acid.[5][6] This protective effect is crucial for maintaining cellular homeostasis and preventing the downstream consequences of prolonged ER stress, such as inflammation and apoptosis.[7]

Anti-Apoptotic Effects

GUDCA demonstrates potent anti-apoptotic properties, protecting cells from programmed cell death induced by various stressors.[5] By mitigating ER stress, GUDCA prevents the activation of the unfolded protein response (UPR)-mediated apoptotic pathways.[5] Experimental evidence from TUNEL assays and analysis of caspase activity in cell models like HepG2 has confirmed GUDCA's ability to reduce apoptosis.[8]

Modulation of Signaling Pathways

GUDCA's biological activities are mediated through its interaction with key cellular signaling pathways, most notably the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) pathways.

-

FXR Antagonism: GUDCA has been identified as an antagonist of the Farnesoid X Receptor (FXR).[9] By inhibiting FXR signaling in the gut, GUDCA can influence bile acid homeostasis and lipid metabolism.[9] This antagonistic action is a key aspect of its mechanism in improving metabolic parameters.[9]

-

TGR5 Signaling: While GUDCA's direct agonism on TGR5 is less characterized than its unconjugated precursor UDCA, the modulation of bile acid pools by GUDCA can indirectly influence TGR5 signaling.[10][11] TGR5 activation is known to play a role in glucose homeostasis and energy expenditure.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the efficacy of GUDCA in various disease models.

Table 1: Effects of GUDCA on Atherosclerosis in ApoE-/- Mice [3][4][14][15]

| Parameter | Control Group | GUDCA-Treated Group | Percentage Change |

| Aortic Plaque Area | |||

| Plaque Area (% of total aorta) | 15.2 ± 2.1 | 9.3 ± 1.5 | ↓ 39% |

| Lipid Deposition | |||

| Oil Red O Staining (% of plaque area) | 55.4 ± 6.8 | 38.1 ± 5.2 | ↓ 31% |

| Inflammation | |||

| Macrophage Infiltration (F4/80+ cells/plaque) | 125 ± 15 | 78 ± 10 | ↓ 38% |

Table 2: Effects of GUDCA on Foam Cell Formation in THP-1 Macrophages [16]

| Parameter | Control (oxLDL) | GUDCA (50 µM) + oxLDL | GUDCA (100 µM) + oxLDL |

| Lipid Accumulation | |||

| Oil Red O Positive Area (pixel²/cell) | 3500 ± 450 | 2100 ± 300 | 1500 ± 250 |

| oxLDL Uptake | |||

| DiI-oxLDL Positive Area (pixel²/cell) | 4200 ± 500 | 2500 ± 350 | 1800 ± 300 |

| Gene Expression (relative to control) | |||

| Scavenger Receptor A1 (SR-A1) mRNA | 1.0 | 0.6 ± 0.1 | 0.4 ± 0.08 |

Table 3: Effects of GUDCA on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice [1][17][18][19][20][21]

| Parameter | HFD Control | HFD + GUDCA |

| Glucose Homeostasis | ||

| Fasting Blood Glucose (mg/dL) | 185 ± 10 | 145 ± 8 |

| HOMA-IR | 8.5 ± 0.9 | 4.2 ± 0.5 |

| Hepatic Steatosis | ||

| Liver Triglycerides (mg/g tissue) | 25.6 ± 3.1 | 15.8 ± 2.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GUDCA's biological properties.

In Vivo Model of Atherosclerosis: GUDCA Treatment in ApoE-/- Mice[3][4][15][16][23]

-

Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, aged 8 weeks.

-

Diet: Mice are fed a Western-type diet (21% fat, 0.15% cholesterol) for 10 weeks to induce atherosclerosis.

-

Treatment: Following the induction period, mice are randomly assigned to two groups:

-

Control Group: Daily oral gavage with vehicle (e.g., 0.5% carboxymethylcellulose).

-

GUDCA Group: Daily oral gavage with GUDCA (50 mg/kg body weight).

-

-

Duration: Treatment is administered for 18 weeks.

-

Endpoint Analysis:

-

Atherosclerotic Plaque Analysis: Aortas are dissected, stained with Oil Red O, and the plaque area is quantified using imaging software. For histological analysis, aortic roots are embedded, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome.

-

Immunohistochemistry: Aortic root sections are stained for macrophage infiltration using an anti-F4/80 antibody.

-

Metabolic Parameters: Blood glucose and lipid profiles are measured at baseline and at the end of the study.

-

In Vitro Model of ER Stress: Palmitic Acid-Induced Stress in HepG2 Cells[6][24][25][26]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Palmitic Acid Preparation: Palmitic acid is dissolved in ethanol and conjugated to fatty acid-free bovine serum albumin (BSA) to create a stock solution.

-

Treatment:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The media is replaced with serum-free media containing 0.5 mM palmitic acid-BSA complex.

-

A parallel set of wells is co-treated with GUDCA (e.g., 50-100 µM).

-

-

Incubation: Cells are incubated for 24 hours.

-

Endpoint Analysis:

-

Western Blot for ER Stress Markers: Cell lysates are collected and subjected to SDS-PAGE and Western blotting using primary antibodies against GRP78, CHOP, and phosphorylated PERK (p-PERK).

-

Apoptosis Assay: Apoptosis is assessed using a TUNEL assay kit or by measuring caspase-3 activity.

-

Foam Cell Formation Assay[17][27][28][29][30]

-

Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.

-

Treatment:

-

Differentiated macrophages are pre-treated with GUDCA (e.g., 50-100 µM) for 2 hours.

-

Oxidized low-density lipoprotein (oxLDL) (50 µg/mL) is then added to the media.

-

-

Incubation: Cells are incubated for 24 hours.

-

Endpoint Analysis:

-

Oil Red O Staining: Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize lipid droplets. The stained area is quantified using microscopy and image analysis software.

-

oxLDL Uptake: To quantify oxLDL uptake, fluorescently labeled DiI-oxLDL is used, and the fluorescence intensity is measured.

-

TUNEL Assay for Apoptosis Detection[2][9][31]

-

Sample Preparation: HepG2 cells, treated as described in section 4.2, are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Labeling: The 3'-OH ends of fragmented DNA are labeled with Br-dUTP using Terminal deoxynucleotidyl Transferase (TdT) enzyme.

-

Detection: The incorporated Br-dUTP is detected using an anti-BrdU-FITC antibody.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Analysis: Apoptotic cells (FITC-positive) are visualized and quantified using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by GUDCA and a typical experimental workflow.

Caption: GUDCA's role in inhibiting ER stress-induced apoptosis.

Caption: GUDCA's antagonistic effect on the FXR signaling pathway.

Caption: Indirect influence of GUDCA on TGR5 signaling.

Caption: A representative experimental workflow for investigating GUDCA.

Conclusion

Non-deuterated Glycoursodeoxycholic acid is a promising therapeutic agent with well-defined biological properties that are relevant to the treatment of metabolic and cardiovascular diseases. Its ability to mitigate ER stress, prevent apoptosis, and modulate key signaling pathways like FXR provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic potential of GUDCA into clinical applications. Further research is warranted to fully elucidate its complex mechanisms of action and to evaluate its safety and efficacy in human subjects.

References

- 1. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]

- 2. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycoursodeoxycholic Acid Ameliorates Atherosclerosis and Alters Gut Microbiota in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycoursodeoxycholic acid ameliorates diet-induced metabolic disorders with inhibiting endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleic acid ameliorates palmitic acid induced hepatocellular lipotoxicity by inhibition of ER stress and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HepG2 Hepatocarcinoma Apoptosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The high-fat diet-fed mouse: a model for studying mechanisms and treatment of impaired glucose tolerance and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of inflammation and insulin resistance in high‐fat diet‐induced male C57BL/6J mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]